

vicriviroc noncompetitive allosteric antagonist CCR5

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Compound Focus: Vicriviroc

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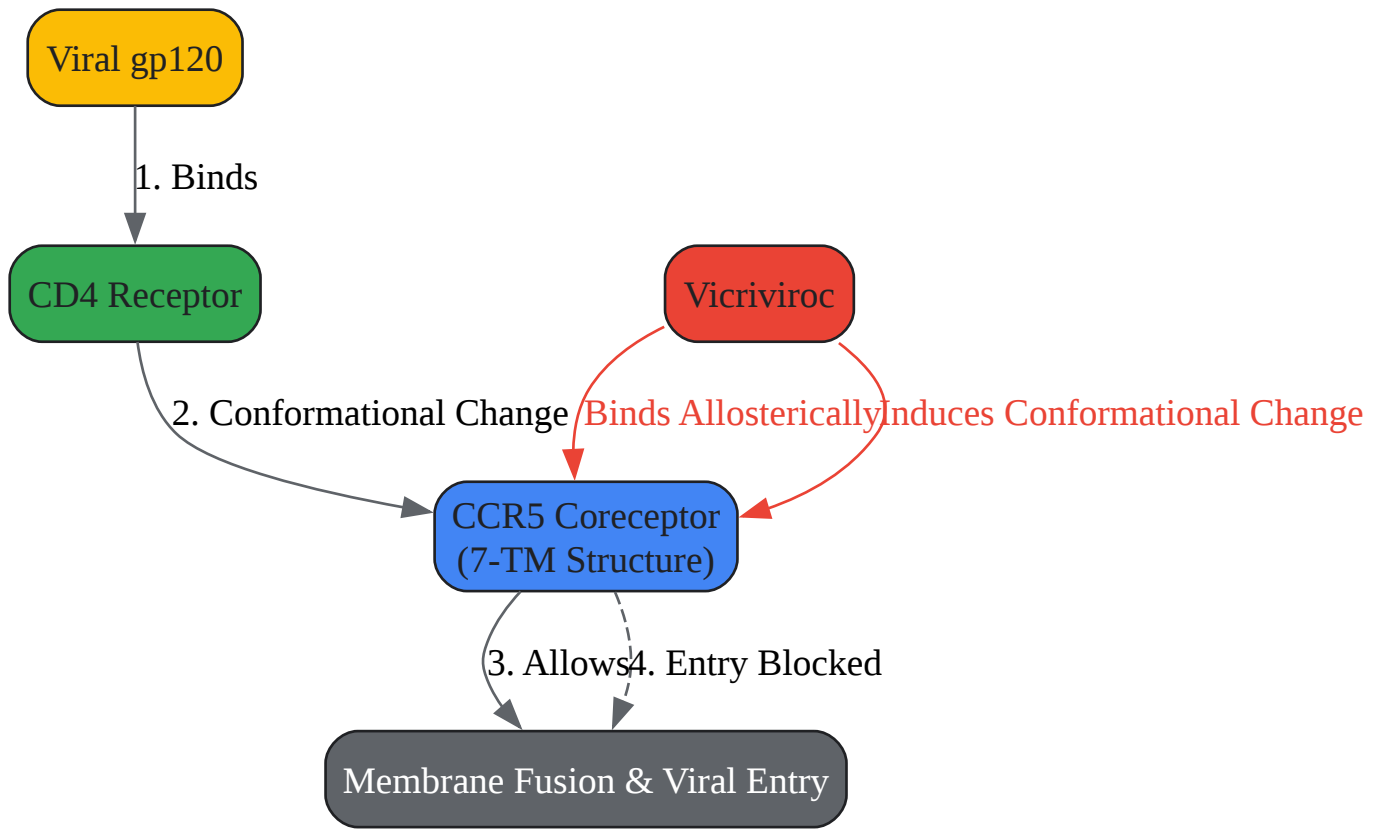
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Mechanism of Action & Technical Data

Vicriviroc inhibits HIV-1 by targeting the host cell's coreceptor rather than a viral enzyme.

- **Allosteric Antagonism:** **Vicriviroc** binds to a **hydrophobic pocket** formed by the transmembrane helices of the CCR5 receptor [1] [2]. This binding is allosteric, meaning it occurs at a site different from the natural chemokine binding site.
- **Conformational Change:** Upon binding, **vicriviroc** induces a **conformational change** in the extracellular domains of CCR5 [1] [3]. This altered conformation prevents the viral gp120 protein from properly engaging the coreceptor, a critical step for viral entry [1].
- **Key Binding Interactions:** Specific molecular interactions contribute to **vicriviroc**'s high-affinity binding, including hydrophobic interactions with residue I198 and electrostatic interactions with residue E283 (also referred to as E238 in one source) [1]. Residues Y108 and Y251 are also involved in strong interactions [1].

The diagram below illustrates how **vicriviroc** inhibits HIV-1 entry.



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Clinical Efficacy & Safety Data

Clinical trials evaluated **vicriviroc** in treatment-experienced patients, showing sustained virologic response but also emerging challenges.

Trial / Data Point	Key Findings on Vicriviroc (VCV)
14-Day Monotherapy [1]	Mean HIV RNA decline of $\geq 1.5 \log_{10}$ across all dose groups (10, 25, 50 mg, b.i.d.).

| **Phase II (ACTG 5211) - 48 Weeks** [1] [4] | VCV 10 mg & 15 mg + OBT superior to placebo + OBT. • 57-73% with HIV-1 RNA <400 copies/mL (vs. 14% placebo). • Median CD4 increase: 96-130 cells/ μ L. |

Long-Term Safety (3-Year Follow-up) [4] | Appeared safe with sustained virologic suppression. 49% of initially suppressed patients maintained response without viral rebound. | **Key Safety Observations** [4] |

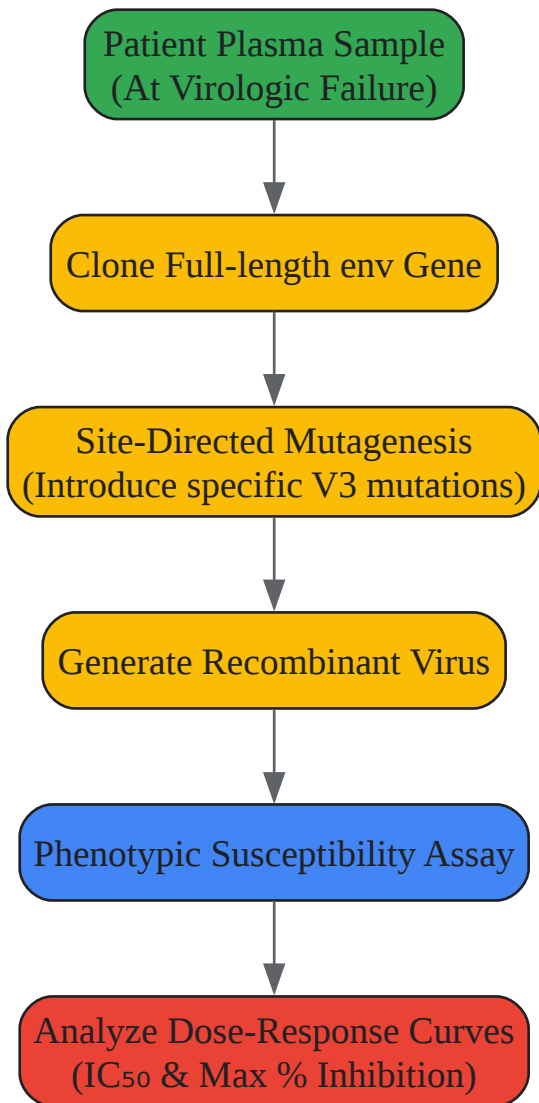
Malignancies (4 lymphomas, 1 GI cancer) noted during trials; causal link to VCV not established. 9/113 subjects discontinued due to AEs. |

Resistance Mechanisms & Experimental Protocols

Resistance to **vicriviroc** is complex and involves mutations that allow the virus to use the drug-bound form of CCR5.

- **Resistance Profile:** Resistance is characterized phenotypically by a **flattened dose-response curve** and a reduction in the **Maximal Percent Inhibition (PMI or MPI)**, rather than a simple increase in IC_{50} [5]. Genotypically, resistance is primarily mapped to accumulating mutations in the **V3 loop of the gp120 envelope protein** [5] [2].
- **Key Mutations:** Common resistance-associated mutations include K305R, S306P, T307I, F318I, T320R, G321E, and H330Y (HXB2 numbering) [5]. These changes make the virus more dependent on the N-terminus of CCR5 for entry [2].
- **Compound-Specific Resistance:** While cross-resistance occurs, evidence suggests **vicriviroc** and maraviroc can select for **distinct patterns of V3 loop changes**, implying slightly different escape pathways [2].

The experimental workflow for characterizing resistance involves generating and analyzing mutant viruses.



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Comparison with Other CCR5 Inhibitors

Vicriviroc was part of an early wave of CCR5 antagonist development.

Inhibitor	Company	Key Characteristics & Status
Vicriviroc	Schering-Plough (Merck)	Improved affinity & reduced hERG binding vs. SCH-C. Development halted (2010).

Inhibitor	Company	Key Characteristics & Status
Maraviroc	Pfizer	First/final FDA-approved CCR5 antagonist (2007). Active against R5-tropic HIV-1.
Aplaviroc	GlaxoSmithKline	Development terminated due to hepatotoxicity.
Cenicriviroc	Takeda	Dual CCR2/CCR5 antagonist. In development for NASH/liver fibrosis.

Key Experimental Protocols

For researchers, here are methodologies central to **vicriviroc**'s characterization.

- **PBMC Replication Assay:** This standard test evaluates a compound's ability to inhibit HIV replication in primary cells. Briefly, phytohemagglutinin (PHA)-stimulated PBMCs are incubated with serial dilutions of **vicriviroc**, infected with a known titer of CCR5-tropic HIV-1, and cultured for several days. Viral replication is quantified by measuring p24 antigen in the supernatant via ELISA, and EC_{50}/EC_{90} values are calculated [6].
- **Phenotypic Susceptibility Assay (e.g., PhenoSense Entry):** This assay quantitatively measures how a patient's virus responds to an entry inhibitor. Recombinant pseudoviruses, generated by cotransfecting cells with a luciferase-expressing HIV-1 genomic vector and the patient's envelope (env) gene, are used to infect target cells (e.g., U87-CD4-CCR5) in the presence of serial drug dilutions. Infection efficiency, measured by luciferase activity after 72 hours, is used to generate a dose-response curve and calculate IC_{50} and **Percent Maximal Inhibition (%MI)** [6].
- **Drug Combination Studies (Chou-Talalay Method):** To assess synergy with other antiretrovirals, PHA-stimulated PBMCs are infected with HIV-1 in the presence of **vicriviroc** and other drugs, alone and in fixed-ratio combinations. HIV-1 p24 antigen is measured on day 7. Data are analyzed using the **median-effect principle** to calculate a **Combination Index (CI)**, where $CI < 1$, $= 1$, and > 1 indicate synergy, additive effect, and antagonism, respectively [6].

Conclusion and Research Implications

Vicriviroc serves as a historically significant molecule that helped validate CCR5 as a viable drug target. Although not commercialized, research on it yielded deep insights into the **allosteric inhibition of GPCRs**,

clinical efficacy of entry inhibitors, and complex viral escape pathways leading to **CCR5 antagonist resistance**. Its legacy informs the development of current and future antiviral therapies targeting host factors.

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